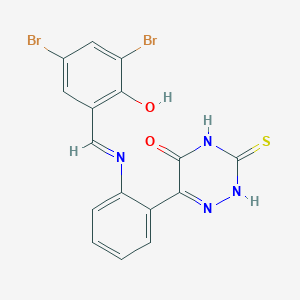
6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibromo-hydroxybenzylidene group, an amino group, and a thioxo-dihydro-triazinone ring
Preparation Methods
The synthesis of 6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves multiple steps. One common synthetic route includes the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with an appropriate amine to form the Schiff base. This intermediate is then reacted with a thiosemicarbazide derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds, forming new C=N bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dibromo-hydroxybenzylidene group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The thioxo-dihydro-triazinone ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one include:
3,5-Dibromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the compound, known for its use in various organic reactions.
3,5-Dibromo-2-hydroxybenzoic acid: Another related compound with similar structural features, used in different chemical applications.
5-Bromo-2-hydroxybenzaldehyde: A simpler analog with one bromine atom, used in organic synthesis and research.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
303094-65-7 |
|---|---|
Molecular Formula |
C16H10Br2N4O2S |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
6-[2-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H10Br2N4O2S/c17-9-5-8(14(23)11(18)6-9)7-19-12-4-2-1-3-10(12)13-15(24)20-16(25)22-21-13/h1-7,23H,(H2,20,22,24,25) |
InChI Key |
GQNPTNCRTTUMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















